
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol This compound is known for its unique structure, which includes two 4-aminophenyl groups attached to a pyrrolidine-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for P450 aromatase.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of P450 aromatase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to a decrease in the production of certain hormones, which may have therapeutic benefits in conditions like breast cancer.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione include:
- 3-(4-aminophenyl)pyrrolidine-2,5-dione
- 3-(prop-2-enyl)pyrrolidine-2,5-dione
- 3-(prop-2-ynyl)pyrrolidine-2,5-dione
Uniqueness
What sets this compound apart from these similar compounds is its dual 4-aminophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
3,3-bis(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2/c17-12-5-1-10(2-6-12)16(9-14(20)19-15(16)21)11-3-7-13(18)8-4-11/h1-8H,9,17-18H2,(H,19,20,21) |
Clave InChI |
CTKIAAROXPQAOW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


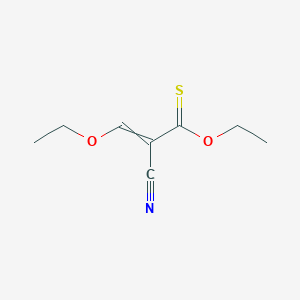
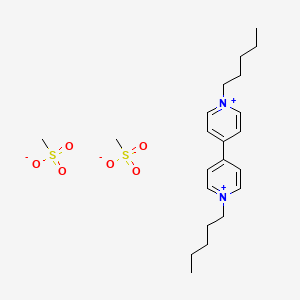
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
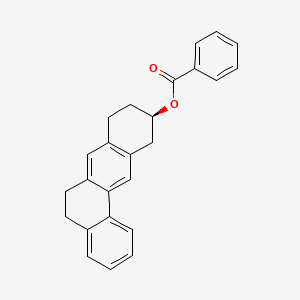
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
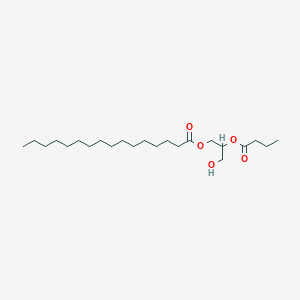
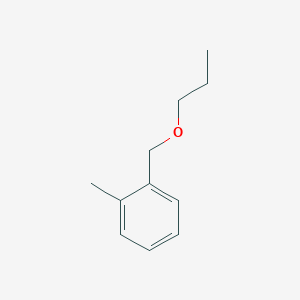
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
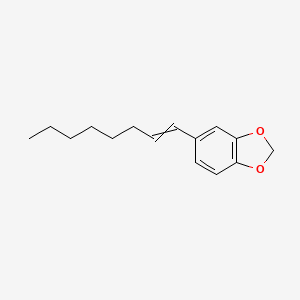

![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
